Methyl 3-ethynyl-4-fluorobenzoate
Description
Overview of Ethynyl- and Fluoro-substituted Benzoate (B1203000) Esters in Organic Synthesis
Ethynyl- and fluoro-substituted benzoate esters are important classes of compounds in organic synthesis. Benzoate esters, in general, are widely used as intermediates in the production of various chemicals. chemicalbook.comorganic-chemistry.org The introduction of an ethynyl (B1212043) group and a fluorine atom onto the benzene (B151609) ring significantly expands their synthetic utility.
The ethynyl group serves as a versatile handle for a variety of chemical transformations, including coupling reactions and cycloadditions, allowing for the construction of complex molecular architectures. researchgate.netnih.gov The fluorine atom, on the other hand, can profoundly influence the physical, chemical, and biological properties of a molecule. acs.orgvictoria.ac.nzchemxyne.com Its high electronegativity can alter the electron distribution within the molecule, affecting its reactivity and stability. chemxyne.comnih.gov In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. acs.orgvictoria.ac.nznih.gov
Significance of the Ethynyl Moiety in Methyl 3-ethynyl-4-fluorobenzoate
The ethynyl group (–C≡CH) is a key functional group that imparts unique reactivity to this compound. Its linear geometry and the high electron density of the triple bond make it a versatile component in a variety of chemical reactions. sci-hub.se
One of the most significant applications of the ethynyl group is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The ethynyl group can also participate in Sonogashira coupling, a widely used cross-coupling reaction to form carbon-carbon bonds. researchgate.net This reaction is instrumental in the synthesis of many complex organic molecules.
Furthermore, the ethynyl group can act as both a hydrogen bond donor (through its acidic C-H bond) and a hydrogen bond acceptor (via the π-system of the triple bond), influencing how molecules pack together in the solid state. researchgate.netnih.gov This property is crucial in materials science for designing crystals with specific properties. The ethynyl group can also serve as a rigid spacer, which is useful in constructing molecules with well-defined shapes and geometries. researchgate.net
Role of the Fluorine Atom in this compound
The presence of a fluorine atom at the 4-position of the benzoate ring in this compound has a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter its electronic characteristics. chemxyne.com
In the context of drug design, fluorine substitution can lead to improved metabolic stability, as the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. acs.orgchemxyne.com This can increase the half-life of a drug in the body. Fluorine can also enhance a molecule's ability to pass through cell membranes and can increase its binding affinity to target proteins. victoria.ac.nzchemxyne.com
The fluorine atom's electron-withdrawing nature also influences the reactivity of the adjacent ethynyl group and the benzene ring, potentially altering the course and rate of chemical reactions. chemxyne.com
| Property Influenced by Fluorine | Effect | Reference |
| Metabolic Stability | Enhanced | acs.orgchemxyne.com |
| Membrane Permeability | Increased | victoria.ac.nzchemxyne.com |
| Binding Affinity | Potentially Increased | acs.orgchemxyne.com |
| Electronic Properties | Altered | chemxyne.com |
Emerging Research Directions for this compound
The unique structural features of this compound position it as a valuable tool in several cutting-edge areas of research. Its application as a building block in the synthesis of novel organic materials with tailored electronic and photophysical properties is an active area of investigation. The combination of the electron-withdrawing fluorine atom and the π-system of the ethynyl group can be exploited to create materials for applications in electronics and photonics.
In medicinal chemistry, the compound serves as a scaffold for the development of new therapeutic agents. Researchers are exploring its use in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases. nih.gov The ability to readily modify the ethynyl group allows for the creation of libraries of related compounds for high-throughput screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethynyl-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKQNYNVRQPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Ethynyl 4 Fluorobenzoate
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target molecule is highly dependent on the efficient preparation of key precursors. This section details the synthesis of the primary intermediate, Methyl 3-bromo-4-fluorobenzoate, and discusses general strategies for accessing related fluorinated benzoate (B1203000) precursors.
Synthesis of Methyl 3-bromo-4-fluorobenzoate as a Key Intermediate
Methyl 3-bromo-4-fluorobenzoate serves as the pivotal starting material for the subsequent ethynylation reaction. nih.gov Its synthesis is typically achieved through a two-step process starting from 4-fluorobenzoic acid.
First, 4-fluorobenzoic acid undergoes esterification to produce Methyl 4-fluorobenzoate. globalscientificjournal.comnih.govtcichemicals.com This reaction is commonly carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux conditions for several hours. globalscientificjournal.com
The second step involves the regioselective electrophilic bromination of Methyl 4-fluorobenzoate. The fluorine atom and the methyl ester group on the benzene (B151609) ring direct the incoming electrophile. The fluorine atom is an ortho-, para-director, while the meta-directing ester group deactivates the ring. The position ortho to the fluorine and meta to the ester (C3) is the most activated site for electrophilic substitution. The bromination of similar substrates, like 4-fluoronitrobenzene and 4-fluorobenzoic acid, has been shown to proceed with high yield and specificity. researchgate.net A common method involves using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an acid solvent, which provides the desired Methyl 3-bromo-4-fluorobenzoate intermediate in high yield. researchgate.net
Preparation of Related Fluorinated Benzoate Precursors
The synthesis of various fluorinated benzoate precursors can be accomplished through several established methods. One common approach is nucleophilic aromatic substitution (SNAr) on appropriately substituted chloro- or nitro-aromatic compounds. For instance, the displacement of a nitro or chloro group with fluoride (B91410) ions, often from sources like spray-dried potassium fluoride (KF), can yield fluorinated aromatics which can then be further functionalized to the desired benzoate ester.
Another strategy involves the direct fluorination of aromatic rings, although this can sometimes lack regioselectivity. More controlled methods include the Sandmeyer-type reaction on an aromatic amine. This involves diazotization of an aminobenzoic acid derivative followed by decomposition of the diazonium salt in the presence of a fluoride source, such as tetrafluoroboric acid (the Balz-Schiemann reaction). Furthermore, the oxidation of fluorinated toluenes provides a direct route to fluorinated benzoic acids, which can then be easily esterified. google.com
Ethynylation Reactions for Methyl 3-ethynyl-4-fluorobenzoate Formation
The introduction of the ethynyl (B1212043) group onto the fluorinated benzene ring is achieved through the Sonogashira cross-coupling reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds between sp2-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Reactions with Trimethylsilylacetylene (B32187)
To form this compound, the precursor Methyl 3-bromo-4-fluorobenzoate is coupled with a protected form of acetylene (B1199291). Trimethylsilylacetylene (TMSA) is commonly used for this purpose. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and ensuring that the desired cross-coupling reaction occurs. wikipedia.org
Sonogashira Coupling: The reaction of Methyl 3-bromo-4-fluorobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.comyoutube.com
Deprotection: The subsequent removal of the TMS group to reveal the terminal alkyne of the final product. This is typically achieved under mild basic or fluoride-ion-mediated conditions, for example, using potassium carbonate in methanol or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netchemspider.comgelest.com
Catalyst Systems and Ligand Effects (e.g., Pd(PPh₃)₂Cl₂, CuI)
The classic and most widely used catalyst system for the Sonogashira reaction involves a combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.orglibretexts.org
Palladium Catalyst: The active catalyst is a palladium(0) species, which is generated in situ from the Pd(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne (in the presence of the base) to form a more reactive copper acetylide intermediate. youtube.comslideshare.net This intermediate readily undergoes transmetalation with the palladium complex, facilitating the catalytic cycle at milder conditions than copper-free systems. wikipedia.org
Ligand Effects: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity and selectivity. rsc.orgnih.gov The electronic and steric properties of the ligand can be tuned to optimize the reaction for challenging substrates. nih.gov While traditional systems often use monodentate phosphines like PPh₃, modern variations may employ more sophisticated bidentate or bulky electron-rich ligands to enhance catalytic activity. nih.gov
| Component | Example(s) | Primary Role | Notes |
|---|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | The active Pd(0) species is formed in the reaction mixture. libretexts.org |
| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide intermediate. slideshare.net | Enables milder reaction conditions compared to copper-free methods. wikipedia.org |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the Pd catalyst, modulates reactivity. rsc.org | Choice of ligand can significantly impact reaction efficiency and scope. nih.gov |
Optimization of Reaction Conditions (e.g., Temperature, Solvent, Base)
The success and efficiency of the Sonogashira coupling are highly dependent on the careful optimization of several reaction parameters.
Temperature: Reaction temperatures can vary widely. While traditional methods often require elevated temperatures (e.g., 100°C) to drive the reaction to completion, modern, highly active catalyst systems can operate effectively at or near room temperature. researchgate.netresearchgate.net However, for less reactive substrates like aryl bromides, some heating may still be necessary to achieve a reasonable reaction rate. researchgate.netscielo.br
Solvent: The choice of solvent is critical as it must dissolve all reaction components, including the polar inorganic salts and the nonpolar organic substrates. lucp.net Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. lucp.netresearchgate.net The solvent can influence reaction rates and, in some cases, the stability of the catalyst. scielo.br
Base: An amine base is essential for the reaction. Its primary role is to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. youtube.com Common bases include triethylamine (B128534) (NEt₃) and diisopropylamine (B44863) (DIPA), which can often serve as both the base and the solvent. The basicity of the amine is a key factor, as it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. hes-so.ch
| Parameter | Common Options | Effect on Reaction | Considerations |
|---|---|---|---|
| Temperature | Room Temperature to 150°C | Affects reaction rate and potential for side reactions. | Higher temperatures increase the rate but can lead to catalyst decomposition or side products. researchgate.netresearchgate.net |
| Solvent | DMF, THF, Acetonitrile, Toluene, Amines (e.g., NEt₃) | Impacts solubility of reagents and catalyst stability. | Polar aprotic solvents are common. The solvent must dissolve all components for an efficient reaction. lucp.netresearchgate.net |
| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), K₃PO₄, DABCO | Deprotonates the alkyne to form the active nucleophile. | Must be strong enough to deprotonate the alkyne but compatible with the substrates and catalyst. scielo.brhes-so.ch |
Corey-Fuchs Reaction and its Application in Ethynylbenzoate Synthesis
The Corey-Fuchs reaction is a powerful and widely used method for the conversion of aldehydes into terminal alkynes, a critical step in the synthesis of ethynylbenzoates. wikipedia.orgtcichemicals.com This two-step process first involves the transformation of an aldehyde to a 1,1-dibromoalkene, which can often be isolated. tcichemicals.com This intermediate is then treated with a strong base, such as butyllithium (B86547), to yield the desired terminal alkyne. tcichemicals.com
The reaction begins with the generation of a phosphine ylide from triphenylphosphine and carbon tetrabromide. wikipedia.orgalfa-chemistry.com This ylide then reacts with an aldehyde in a manner analogous to the Wittig reaction to produce the dibromoalkene intermediate. wikipedia.orgalfa-chemistry.com Subsequent treatment with butyllithium results in dehydrohalogenation to form a bromoalkyne, which then undergoes a metal-halogen exchange and, upon acidic workup, affords the terminal alkyne. alfa-chemistry.comorganic-chemistry.org The versatility of the Corey-Fuchs reaction has been demonstrated in the total synthesis of complex natural products. nih.gov For instance, it has been employed to create alkyne functionalities that can then participate in further transformations like metal-catalyzed coupling reactions. alfa-chemistry.com
A practical laboratory application of this reaction could start with a suitable benzaldehyde (B42025) precursor. For the synthesis of this compound, the starting material would be Methyl 3-formyl-4-fluorobenzoate.
Table 1: Illustrative Reagents for Corey-Fuchs Reaction
| Step | Reagent | Purpose |
|---|---|---|
| 1 | Carbon Tetrabromide (CBr₄) & Triphenylphosphine (PPh₃) | Formation of the dibromomethylene phosphorus ylide. alfa-chemistry.com |
Deprotection Strategies for Terminal Alkynes (e.g., TBAF)
In multi-step syntheses, it is often necessary to protect the terminal alkyne to prevent it from reacting prematurely. Trialkylsilyl groups, such as trimethylsilyl (TMS), are commonly used for this purpose due to their stability under various reaction conditions. ccspublishing.org.cncureffi.org The removal of these protecting groups, or deprotection, is a crucial final step.
Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the deprotection of silyl-protected alkynes. ccspublishing.org.cngelest.com It serves as a fluoride ion source that selectively cleaves the silicon-carbon bond. commonorganicchemistry.comyoutube.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF). ccspublishing.org.cncommonorganicchemistry.com The fluoride ion's high affinity for silicon drives the reaction, leaving the terminal alkyne. commonorganicchemistry.com The choice of solvent and the presence of water can influence the reaction's efficiency. commonorganicchemistry.com While TBAF is widely used, alternative methods using catalytic amounts of TBAF or other fluoride sources like cesium fluoride (CsF) have been developed to improve cost-effectiveness. galchimia.com
Table 2: Common Silyl Protecting Groups for Alkynes
| Protecting Group | Abbreviation | Deprotection Reagent |
|---|---|---|
| Trimethylsilyl | TMS | TBAF, K₂CO₃/MeOH ccspublishing.org.cngelest.com |
| Triethylsilyl | TES | TBAF, Catecholborane/Wilkinson's catalyst gelest.com |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBAF gelest.com |
Alternative Fluorination Approaches in Benzoate Synthesis
While direct fluorination methods exist, nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing fluorine atoms onto an aromatic ring, particularly in the synthesis of fluorinated benzoates.
Nucleophilic Aromatic Substitution of Nitro Groups with Fluoride Anion
In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The nitro group (–NO₂) is a potent activating group.
This strategy can be applied to the synthesis of fluorinated benzoates by using a nitro-substituted benzoate precursor. The nitro group activates the ring towards attack by a fluoride anion (F⁻), which acts as the nucleophile. nih.govbeilstein-journals.org The fluoride source can be a salt such as potassium fluoride or cesium fluoride. The reaction's success is highly dependent on the substitution pattern of the aromatic ring. masterorganicchemistry.comlibretexts.org The rate of reaction is significantly faster when the electron-withdrawing group is ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
Stereoselective and Regioselective Synthesis of this compound and Analogs
The concepts of stereoselectivity and regioselectivity are paramount in modern organic synthesis, allowing for the precise construction of complex molecules.
Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over others. youtube.com While not directly applicable to the achiral structure of this compound itself, the synthesis of its chiral analogs would necessitate stereoselective methods. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. youtube.com
Regioselective synthesis is concerned with controlling the position of chemical bond formation. In the context of synthesizing analogs of this compound, regioselectivity is crucial. For example, when introducing substituents onto the benzene ring, the directing effects of existing groups must be considered to ensure the desired substitution pattern. The synthesis of a specific isomer, such as Methyl 4-ethynyl-3-fluorobenzoate, highlights the importance of regiocontrol. bldpharm.com The choice of starting materials and reaction conditions dictates which constitutional isomer is formed. For instance, starting with a different isomer of a fluorinated benzoic acid derivative would lead to a different final product. globalscientificjournal.comgoogle.com
Chemical Reactivity and Mechanistic Studies of Methyl 3 Ethynyl 4 Fluorobenzoate
Reactivity of the Ethynyl (B1212043) Group
The ethynyl group (—C≡CH) is a key functional group that imparts significant reactivity to methyl 3-ethynyl-4-fluorobenzoate. This terminal alkyne is particularly amenable to a variety of addition and coupling reactions, making it a versatile handle for molecular elaboration.
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation and materials science. The ethynyl group of this compound is a prime substrate for these transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. metabion.comresearchgate.netbeilstein-journals.org This reaction is known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and compatibility with aqueous conditions. beilstein-journals.orgmedchem101.com The reaction's success relies on the in-situ generation of copper(I) acetylides, which are key intermediates in the catalytic cycle. researchgate.netnih.gov The stability of the resulting triazole linkage to hydrolysis, oxidation, and reduction makes it a robust connector in diverse applications. thermofisher.com
The versatility of CuAAC allows for the conjugation of this compound to a wide array of molecules, provided they bear an azide functionality. This has been demonstrated in the synthesis of complex molecules, including fluorescent probes and modified biomolecules. nih.govchemrxiv.org For instance, the reaction can be performed on solid supports, enabling the efficient synthesis of modified nucleic acids. nih.gov
Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Terminal Alkyne, Azide |
| Catalyst | Copper(I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance |
| Applications | Bioconjugation, drug discovery, materials science, synthesis of complex molecules |
While CuAAC is a powerful tool, the use of a copper catalyst can be problematic for in vivo applications due to its cytotoxicity. issuu.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst. sigmaaldrich.com The relief of ring strain in the cyclooctyne provides the driving force for the reaction. sigmaaldrich.com
Although specific examples detailing the use of this compound in SPAAC are not prevalent in the provided search results, the principle of the reaction allows for its conceptual application. The ethynyl group of this compound would react with a strained cyclooctyne-bearing molecule to form a triazole linkage. This approach is particularly valuable for labeling biomolecules in living systems. nih.gov
Cycloaddition Reactions
The ethynyl group can participate in various cycloaddition reactions beyond the well-known click chemistry. These reactions, such as [3+2] cycloadditions, allow for the construction of five-membered heterocyclic rings. For example, the reaction of nitrones with alkynes can lead to the formation of isoxazoline (B3343090) derivatives. The reactivity in these cycloadditions is influenced by the electronic properties of both the alkyne and the reacting partner.
While the provided search results highlight cycloaddition reactions of other fluorinated compounds and nitrones, they establish the general reactivity patterns of these functional groups. researchgate.netscielo.org.mx For instance, 3-fluorobutenone has been shown to act as a dienophile in Diels-Alder reactions, indicating the potential for fluorinated alkynes to participate in similar [4+2] cycloadditions. researchgate.net
Nucleophilic Substitution Reactions
While the primary reactivity of the ethynyl group involves addition reactions, the acetylenic proton can be removed by a strong base to form an acetylide. This acetylide can then act as a nucleophile in substitution reactions. However, the provided search results focus more on nucleophilic substitution on the aromatic ring rather than reactions involving the ethynyl group as a nucleophile. It is important to note that under certain conditions, the acetylide could potentially displace a suitable leaving group on another molecule.
Reactivity of the Fluoro-substituted Aromatic Ring
The fluorine atom on the aromatic ring significantly influences the electronic properties and reactivity of this compound.
Influence of Fluorine on Electronic Properties and Reactivity
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net This dual nature has a profound impact on the reactivity of the aromatic ring. The strong inductive effect deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). acs.org However, the resonance effect, which donates electron density to the ring, can direct incoming electrophiles to the ortho and para positions relative to the fluorine atom.
The presence of fluorine can also stabilize the aromatic ring, leading to increased thermal stability and resistance to addition reactions. nih.govacs.org This is attributed to the contribution of fluorine's π-orbitals to the aromatic system, a phenomenon sometimes referred to as "fluoromaticity". nih.govacs.org
In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the fluorine atom activates the ring towards attack by nucleophiles. This is particularly true for positions ortho and para to the fluorine atom. In highly fluorinated aromatic systems, such as pentafluoropyridine, nucleophilic substitution occurs readily, with the position of attack being influenced by the reaction conditions and the nature of the nucleophile. rsc.org While this compound is not as activated as a perfluorinated ring, the fluorine atom still enhances its susceptibility to nucleophilic attack compared to its non-fluorinated analog.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic properties of its three substituents: the fluorine atom, the ethynyl group, and the methyl carboxylate group.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. chemistrytalk.org The substituents already on the ring determine its reactivity and the position of the incoming electrophile. libretexts.org Groups that donate electron density activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.orgwikipedia.org Conversely, electron-withdrawing groups deactivate the ring. wikipedia.org
The substituents on this compound have competing effects:
Fluorine (-F): Fluorine is highly electronegative and withdraws electron density through the sigma bond (a -I or inductive effect), which deactivates the ring. csbsju.edu However, it has lone pairs of electrons that can be donated into the ring through resonance (a +M or mesomeric effect). wikipedia.orgcsbsju.edu This +M effect directs incoming electrophiles to the ortho and para positions. wikipedia.org While generally considered a deactivator, the +M effect can make the para position's reactivity comparable to or even greater than that of benzene. wikipedia.org
Ethynyl group (-C≡CH): The ethynyl group is considered to be deactivating due to its electron-withdrawing inductive effect. rsc.org However, it can also exhibit a weak electron-releasing resonance effect. rsc.org Studies have shown that it deactivates the meta position more significantly than the para position, suggesting it acts as an ortho, para-director. rsc.org
Methyl Carboxylate (-COOCH₃): This is a deactivating group that withdraws electrons from the ring through both inductive and resonance effects. youtube.com Carbonyl-containing groups are meta-directors. libretexts.orgyoutube.com
Considering the positions on the ring relative to the existing substituents, the fluorine atom at C4 directs ortho to C3 and C5. The ethynyl group at C3 directs ortho to C2 and para to C6. The ester at C1 directs meta to C3 and C5. The positions at C2, C5, and C6 are the most likely sites for electrophilic attack, with the directing effects of the activating fluoro and ethynyl groups likely overriding the meta-directing deactivating ester group.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, especially those positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
In this compound, the fluorine atom is a potential leaving group. The reactivity towards SNAr at the C4 position would be influenced by the substituents at the ortho (C3 and C5) and para (C1) positions.
The methyl carboxylate group at the para position is a strong electron-withdrawing group and would significantly activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.
The ethynyl group at the ortho position (C3) also has an electron-withdrawing inductive effect that would contribute to this stabilization.
Therefore, this compound is expected to be susceptible to nucleophilic aromatic substitution, where a nucleophile displaces the fluoride (B91410) ion. Organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of these reactions. nih.govnih.gov
Ester Group Transformations
Hydrolysis Reactions
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-ethynyl-4-fluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions. quora.com
Base-Promoted Hydrolysis (Saponification)
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.comlibretexts.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. youtube.com The consumption of hydroxide makes this a base-promoted reaction. libretexts.org
Studies on the hydrolysis of substituted methyl benzoates in high-temperature water, with and without a base like potassium hydroxide (KOH), have shown that the reaction is feasible even for sterically hindered esters. psu.edu For instance, quantitative saponification of various methyl benzoates can be achieved in dilute KOH at temperatures between 200-300 °C. psu.edu
Acid-Catalyzed Hydrolysis
In the presence of a strong acid catalyst (e.g., sulfuric acid) and water, the ester undergoes hydrolysis in a reversible equilibrium. quora.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, methanol (B129727) is eliminated as the leaving group, and the carboxylic acid is formed. libretexts.org
The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. A study on the hydrolysis of various substituted methyl benzoates in 95% sulfuric acid provided data on how different groups affect the reaction rate. chegg.com
Transesterification and Other Ester Modifications
Transesterification is a process that converts one ester into another by exchanging the alkoxy group. ucla.edu This reaction is typically carried out by reacting the initial ester with an excess of a different alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com
For this compound, the methyl ester can be converted to other esters (e.g., ethyl, butyl, or benzyl (B1604629) esters) through this method.
Acid-Catalyzed Transesterification Using an acid catalyst, the mechanism is similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. Using a large excess of the new alcohol shifts the equilibrium towards the desired product. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst would produce ethyl 3-ethynyl-4-fluorobenzoate and methanol. ucla.edu
Base-Catalyzed Transesterification Under basic conditions, a strong nucleophile, such as an alkoxide (e.g., sodium ethoxide), attacks the ester's carbonyl group. ucla.edumasterorganicchemistry.com This leads to a tetrahedral intermediate that eliminates the original alkoxide (methoxide in this case) to form the new ester. masterorganicchemistry.com Research on the transesterification of crude methyl benzoate (B1203000) with alcohols like benzyl alcohol and butanol using a titanate catalyst has demonstrated high conversion rates to the corresponding benzyl and butyl benzoates. acs.org Superbases have also been shown to be effective catalysts for the transesterification of methyl benzoate with ethylene (B1197577) glycol. capes.gov.br
Coupling Reactions Involving this compound
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com
While the ethynyl group of this compound is typically reactive in Sonogashira couplings, its participation in Suzuki-Miyaura reactions is also possible. The coupling can occur at two potential sites on the molecule: the C-F bond or the C-H bond of the terminal alkyne.
Coupling at the C-F Bond The carbon-fluorine bond is generally strong and less reactive in cross-coupling compared to other carbon-halogen bonds. However, protocols for the nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides have been developed. acs.orgnih.gov These methods often require specific conditions, such as the use of metal fluoride co-catalysts or the presence of ortho-directing groups to facilitate the C-F bond activation. acs.orgnih.gov For this compound, the presence of the electron-withdrawing ester group could potentially facilitate the cross-coupling at the C-F bond under appropriate nickel or palladium catalysis.
Coupling at the Alkyne The Suzuki-Miyaura reaction can also be adapted to couple alkynes. This typically involves converting the terminal alkyne into an organoboron reagent, such as a potassium alkynyltrifluoroborate. acs.orgnih.gov These air- and moisture-stable crystalline solids can then be coupled with aryl halides or triflates using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate (Cs₂CO₃). acs.orgnih.gov Therefore, this compound could first be converted to its corresponding potassium alkynyltrifluoroborate and then coupled with various aryl or vinyl halides to synthesize more complex structures.
Applications of Methyl 3 Ethynyl 4 Fluorobenzoate in Medicinal Chemistry and Drug Discovery
Building Block for Biologically Active Molecules
Methyl 3-ethynyl-4-fluorobenzoate is a key intermediate in the synthesis of advanced pharmaceutical compounds. newdrugapprovals.orgnewdrugapprovals.orgdrugapprovalsint.com Its utility is prominently demonstrated in patent literature, where it is listed as a starting material for creating libraries of kinase inhibitors. newdrugapprovals.orgnewdrugapprovals.orgdrugapprovalsint.com The synthesis process for this building block is well-documented, often starting from a corresponding iodo-ester, such as methyl 3-iodo-4-fluorobenzoate. The ethynyl (B1212043) group is typically introduced through a palladium- and copper-catalyzed Sonogashira coupling reaction with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187), followed by a deprotection step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. newdrugapprovals.orgnewdrugapprovals.org
This methodical synthesis provides a reliable supply of the building block for its subsequent use in constructing more complex molecules. The process highlights the compound's role as a foundational component in multi-step synthetic routes aimed at producing novel drug candidates.
Design and Synthesis of Derivatives with Targeted Biological Activities
The structure of this compound is ideally suited for developing targeted therapies. The ethynyl group, in particular, allows for precise and efficient coupling with other molecular fragments, enabling the construction of a diverse range of derivatives.
One of the most significant applications of this compound is in the development of anticancer agents, specifically kinase inhibitors. newdrugapprovals.orgnewdrugapprovals.orgdrugapprovalsint.com A notable example is its use in the synthesis of quinoline (B57606) derivatives designed to inhibit the Bcr-Abl tyrosine kinase, a key target in the treatment of certain types of leukemia. newdrugapprovals.org
In a documented synthetic pathway, this compound is reacted with an iodo-quinoline, such as 3-iodoquinoline, via a Sonogashira coupling. newdrugapprovals.orgnewdrugapprovals.org This reaction links the two heterocyclic systems through the ethynyl bridge, forming the core structure of the potential kinase inhibitor. The resulting intermediate, methyl 4-fluoro-3-[(quinolin-3-yl)ethynyl]benzoate, is then further modified to produce the final active molecule. newdrugapprovals.orgnewdrugapprovals.org This specific application underscores the compound's value in generating molecules with potent and targeted anticancer activity.
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. nih.gov Its dysregulation is implicated in a variety of inflammatory diseases, making it a significant target for drug discovery. nih.gov While numerous small-molecule inhibitors of the NLRP3 inflammasome have been developed, many of which feature sulfonylurea or related scaffolds, direct research explicitly linking derivatives of this compound to NLRP3 inhibition is not extensively documented in the current literature. nih.gov However, the development of novel inhibitors for this pathway remains an active area of research, with a focus on creating compounds with high potency and selectivity. nih.govnih.gov
Local Anesthetic and Antiarrhythmic Activities of Fluorinated Ethynylpiperidine Derivatives
A significant application of this compound is in the synthesis of fluorinated ethynylpiperidine derivatives, which have shown considerable promise as both local anesthetics and antiarrhythmic agents. nih.govnih.gov The piperidine (B6355638) ring is a key structural component in many well-known anesthetics, such as bupivacaine (B1668057) and ropivacaine. nih.gov By combining the fluorinated ethynylbenzoate moiety with a piperidine structure, researchers have developed novel compounds with potent biological activity. nih.govnih.gov
Studies have focused on two new derivatives, designated LAS-286 and LAS-294. nih.govnih.gov These compounds have been investigated for their local anesthetic and antiarrhythmic properties, building on previous findings that esters of 4-hydroxypiperidines can exhibit these effects. nih.govresearchgate.net The blocking of ion channels, particularly sodium channels, is a shared mechanism for both local anesthetic and antiarrhythmic actions. nih.gov
Pharmacological Studies and Therapeutic Potential
In vitro and In vivo Biological Evaluation
The therapeutic potential of fluorinated ethynylpiperidine derivatives synthesized from this compound has been substantiated through rigorous biological evaluation.
In vivo Studies: The antiarrhythmic effects were evaluated in a rat model where arrhythmia was induced by aconitine. nih.govnih.gov In this model, the derivative LAS-294 demonstrated a powerful preventive antiarrhythmic effect, preventing the development of arrhythmia in 90% of cases at a low dose of 0.1 mg/kg. nih.govnih.gov The local anesthetic potency was assessed using the Bulbring & Wajda animal model, which measures the nociception threshold during electrical stimulation. nih.govnih.gov The results indicated that LAS-286, at a 0.5% concentration, produces a more pronounced and prolonged local anesthetic effect compared to reference drugs. nih.govnih.gov
The following table summarizes the key in vivo findings for the two derivatives:
| Compound | Biological Activity | Model | Key Finding | Reference |
|---|---|---|---|---|
| LAS-286 | Local Anesthetic | Bulbring & Wajda (infiltration anesthesia) | Higher prolonged and pronounced activity at 0.5% concentration compared to reference drugs. | nih.govnih.gov |
| LAS-294 | Antiarrhythmic | Aconitine-induced arrhythmia in rats | Pronounced preventive effect in 90% of cases at 0.1 mg/kg. | nih.govnih.gov |
In vitro Studies: The evaluation of these compounds also extends to in vitro analyses, which are crucial for understanding their mechanism of action and metabolic profile. While detailed cell-based assay results are part of ongoing research, initial characterization often involves assessing metabolic stability in the presence of liver microsomes. nih.gov Furthermore, computational studies like molecular docking serve as a form of in vitro analysis to predict binding interactions. nih.govnih.gov
Molecular Docking and Binding Affinity Analysis
To elucidate the mechanism of action at a molecular level, molecular docking studies were performed on the fluorinated ethynylpiperidine derivatives LAS-286 and LAS-294. nih.govnih.gov This computational technique predicts how a molecule (ligand) binds to the active site of a target protein.
The results confirmed a high binding affinity of both tested piperidine derivatives with the Nav1.4 and Nav1.5 macromolecules, which are voltage-gated sodium channels. nih.govnih.gov The ability of these compounds to interact strongly with these sodium channels provides a clear molecular basis for their observed local anesthetic and antiarrhythmic activities, as the blockade of these channels is a well-established mechanism for both effects. nih.gov This strong binding affinity suggests that these derivatives are promising candidates for therapeutic applications. nih.govnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the fluorinated ethynylpiperidine derivatives, the nature of the chemical groups attached to the piperidine ring significantly affects their pharmacological profile. researchgate.net Although LAS-286 and LAS-294 are closely related structurally, they exhibit distinct primary activities: LAS-286 is a more potent local anesthetic, while LAS-294 is a more effective antiarrhythmic agent. nih.govnih.gov This differentiation underscores the subtle structural modifications that can tune the biological function of a molecule. Previous research on related piperidine derivatives has shown that the choice of the acyl group (e.g., benzoyl vs. propionyl) and other substituents on the piperidine ring can have a positive effect on anesthetic duration and potency. researchgate.net
Structure-Property Relationship (SPR) studies examine how structure affects physicochemical properties like solubility, stability, and membrane permeability. The introduction of a fluorine atom is a key strategy in medicinal chemistry to enhance these properties. Fluorine can increase metabolic stability and improve membrane permeation, which in turn can lead to greater bioavailability and potency.
Metabolic Stability Considerations (Influence of Fluorine)
A major challenge in drug development is ensuring that a candidate molecule is not rapidly broken down by the body's metabolic processes, primarily by enzymes in the liver. The introduction of fluorine into a drug's structure is a widely used strategy to enhance its metabolic stability. nih.gov
The strength of the carbon-fluorine (C-F) bond is significantly greater than that of a carbon-hydrogen (C-H) bond. This makes the C-F bond more resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug degradation. By strategically placing a fluorine atom at a metabolically vulnerable position on a molecule, chemists can block this breakdown, prolonging the drug's half-life and therapeutic effect. In the case of derivatives from this compound, the fluorine atom on the phenyl ring is positioned to confer this metabolic stability. Studies on other fluorinated compounds have demonstrated that this approach can lead to a significant improvement in metabolic stability in both human and rat liver microsomes. nih.gov
Computational Chemistry and Spectroscopic Characterization
Computational Studies
No specific computational studies, including quantum chemical calculations, molecular docking simulations, QSAR modeling, conformational analysis, or mechanistic investigations, were found for Methyl 3-ethynyl-4-fluorobenzoate in the public domain. Research in these areas often focuses on molecules with known biological activity or specific applications, and it appears this particular compound has not been the subject of such detailed investigation.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
There are no published studies detailing Density Functional Theory (DFT) or ab initio calculations to determine the electronic structure, reactivity, or other quantum chemical properties of this compound.
Molecular Docking Simulations and Ligand-Target Interactions
No research is available that explores the binding of this compound to any biological targets through molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed that include this compound, as this would require a dataset of related compounds with measured biological activities.
Conformational Analysis
A formal conformational analysis of this compound has not been published.
Mechanistic Investigations through Computational Modeling
There are no computational studies investigating the reaction mechanisms involving this compound.
Spectroscopic Characterization Techniques
No specific experimental spectroscopic data (such as NMR, IR, or mass spectrometry) for this compound has been published. While commercial suppliers may hold such data for quality control purposes, it is not publicly accessible in scientific literature.
However, the PubChem database does provide a table of predicted collision cross section values for different adducts of this compound, which are computationally derived estimates. uni.lu
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.05029 | 133.4 |
| [M+Na]⁺ | 201.03223 | 144.8 |
| [M-H]⁻ | 177.03573 | 134.9 |
| [M+NH₄]⁺ | 196.07683 | 151.6 |
| [M+K]⁺ | 217.00617 | 141.3 |
| [M+H-H₂O]⁺ | 161.04027 | 121.4 |
| [M+HCOO]⁻ | 223.04121 | 150.8 |
| [M+CH₃COO]⁻ | 237.05686 | 189.2 |
| [M+Na-2H]⁻ | 199.01768 | 137.2 |
| [M]⁺ | 178.04246 | 128.7 |
| [M]⁻ | 178.04356 | 128.7 |
This data is computationally predicted and has not been experimentally verified. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic, methyl, and ethynyl (B1212043) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing substituents. The methyl protons of the ester group characteristically resonate as a sharp singlet further upfield. The terminal ethynyl proton gives rise to a singlet, the position of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at the most downfield position. The aromatic carbons exhibit a range of chemical shifts influenced by the fluorine and ethynyl substituents. The carbons of the ethynyl group have characteristic chemical shifts, and the methyl carbon of the ester group appears at the most upfield position.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the benzene ring. The chemical shift and any observed coupling constants with neighboring protons provide definitive evidence for the position of the fluorine substituent.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | [Data not available in search results] | Aromatic-H | ||
| ¹H | [Data not available in search results] | Methoxy-H (OCH₃) | ||
| ¹H | [Data not available in search results] | Ethynyl-H (C≡CH) | ||
| ¹³C | [Data not available in search results] | Carbonyl-C (C=O) | ||
| ¹³C | [Data not available in search results] | Aromatic-C | ||
| ¹³C | [Data not available in search results] | Ethynyl-C (C≡CH) | ||
| ¹³C | [Data not available in search results] | Methoxy-C (OCH₃) | ||
| ¹⁹F | [Data not available in search results] | Fluoro-F |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇FO₂), the predicted monoisotopic mass is approximately 178.04301 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would also display characteristic fragmentation patterns resulting from the ionization process, which can further support the proposed structure. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.05029 |
| [M+Na]⁺ | 201.03223 |
| [M-H]⁻ | 177.03573 |
| [M+NH₄]⁺ | 196.07683 |
| [M+K]⁺ | 217.00617 |
Source: PubChemLite uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C≡C stretching vibration of the terminal alkyne typically appears as a sharp, weak band around 2100-2140 cm⁻¹. The ≡C-H stretching of the alkyne is expected around 3300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-F stretching vibrations appear in the region of 1000-1400 cm⁻¹.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720 |
| C≡C (Alkyne) | ~2100-2140 |
| ≡C-H (Alkyne) | ~3300 |
| C-H (Aromatic) | >3000 |
| C-F (Aryl Fluoride) | ~1000-1400 |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often greater than 95% or 98%, is crucial for its use in subsequent chemical reactions and applications.
Broader Chemical Applications and Future Perspectives
Role in Specialty Chemicals and Materials Science Research
The combination of a reactive ethynyl (B1212043) group, a directing fluorine atom, and a modifiable methyl ester makes Methyl 3-ethynyl-4-fluorobenzoate a compound of interest in the synthesis of specialty chemicals and advanced materials. The ethynyl group serves as a handle for various coupling reactions, such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds. This reactivity allows for the integration of the fluorinated benzoate (B1203000) core into larger, more complex molecular architectures.
The presence of the fluorine atom can significantly influence the properties of resulting materials, including thermal stability, lipophilicity, and electronic characteristics. In materials science, this is particularly relevant for the development of specialty polymers and liquid crystals. While direct research on polymers derived exclusively from this compound is not extensively documented, the functional groups it possesses are known to be valuable in polymer chemistry. For instance, the ethynyl group can participate in polymerization and cross-linking reactions, potentially leading to materials with high thermal stability and specific mechanical properties.
Development of Novel Organic Materials
The structural framework of this compound is a promising scaffold for the design of novel organic materials with specific optical and electronic properties. The fluorinated phenyl ring, combined with the linear ethynyl substituent, is a common feature in the design of liquid crystalline materials. The fluorine atom can induce favorable dipole moments and influence intermolecular interactions, which are critical for the formation of desired mesophases.
Furthermore, the extended π-system that can be created through reactions of the ethynyl group makes this compound a potential precursor for organic electronic materials. By extending the conjugation through polymerization or coupling with other aromatic systems, it is conceivable to develop materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can also enhance the performance and stability of such materials.
Advanced Synthetic Precursor in Complex Molecule Construction
The trifunctional nature of this compound makes it a versatile precursor for the synthesis of complex organic molecules. Each functional group can be addressed with a high degree of selectivity, allowing for a stepwise and controlled construction of intricate molecular targets.
A notable application of a structurally related compound, Propargyl 4-[¹⁸F]fluorobenzoate, highlights the utility of the ethynyl and fluorobenzoate motifs in the development of prosthetic groups for positron emission tomography (PET) imaging. nih.gov In this context, the ethynyl group enables "click chemistry" reactions for attaching the radiolabeled benzoate to biomolecules, while the fluorine atom provides the site for radioisotope incorporation. nih.gov This suggests a potential role for this compound in the synthesis of similar diagnostic or therapeutic agents.
The synthesis of related compounds, such as 3-ethynyl-4-fluoroaniline, often starts from precursors like 3-bromo-4-fluoronitrobenzene, which can be converted to the ethynyl derivative through a Sonogashira coupling followed by reduction of the nitro group. google.com This synthetic accessibility further underscores the potential of this compound as a starting material for a variety of complex nitrogen-containing molecules.
Future Research Directions and Unexplored Reactivity
The full potential of this compound as a building block in synthetic and materials chemistry remains largely to be explored. Future research could focus on several promising avenues:
Polymer Chemistry: Systematic investigation into the polymerization of this compound, either through self-polymerization of the ethynyl group or copolymerization with other monomers, could lead to new classes of high-performance polymers with unique thermal, mechanical, and optical properties.
Medicinal Chemistry: Given the prevalence of the fluorobenzoate moiety in pharmaceuticals and the utility of the ethynyl group for bio-conjugation, this compound represents a valuable starting point for the synthesis of novel bioactive molecules. Its potential as a precursor for enzyme inhibitors or receptor ligands warrants further investigation.
Organometallic Chemistry: The ethynyl group can readily coordinate to metal centers, opening up possibilities for the design of novel organometallic complexes. These complexes could find applications in catalysis or as functional materials with interesting electronic or magnetic properties.
Unexplored Reactivity: The interplay between the three distinct functional groups could lead to novel and unexpected chemical transformations. For example, intramolecular cyclization reactions triggered by a specific reagent could provide rapid access to complex heterocyclic systems. A deeper understanding of the reactivity of this trifunctional system will undoubtedly expand its utility in organic synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-ethynyl-4-fluorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated benzoic acid derivatives and ethynyl-containing precursors. For example, Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (e.g., nitrogen) can introduce the ethynyl group . Optimization includes controlling temperature (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometry of reagents. Purity is verified via HPLC or GC (≥95% as per industrial standards) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹⁹F NMR to confirm fluorine position and ¹H/¹³C NMR for ethynyl and ester group assignments.
- Mass Spectrometry : High-resolution MS (e.g., NIST Standard Reference Data) to validate molecular weight and fragmentation patterns .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ester C=O) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the ethynyl moiety. Monitor purity periodically via TLC or HPLC .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a building block for:
- Click Chemistry : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
- Drug Intermediates : Fluorinated aromatic esters are precursors for kinase inhibitors or PET tracers .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at the ethynyl carbon (reactive site) and steric effects from the fluorine substituent. Software like Gaussian or ORCA models transition states to predict reaction barriers and regioselectivity .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyldimethylsilyl (TBS) during ethynylation.
- Catalyst Tuning : Use ligands (e.g., XPhos) to enhance Pd catalyst stability and reduce homocoupling byproducts .
Q. How do conflicting spectral data for fluorinated benzoates arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts may stem from solvent polarity or impurities. Cross-validate using:
- Deuterated Solvents : Compare data in CDCl₃ vs. DMSO-d₆.
- 2D NMR : HSQC/HMBC to resolve overlapping signals .
Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
